molecular formula C7H5Cl2NO B180333 1-(2,6-Dichloropyridin-4-YL)ethanone CAS No. 185319-20-4

1-(2,6-Dichloropyridin-4-YL)ethanone

Cat. No.: B180333
CAS No.: 185319-20-4
M. Wt: 190.02 g/mol
InChI Key: WJQBYWORWVMKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5Cl2NO. It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethanone group at position 4. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dichloropyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,6-Dichloropyridin-4-YL)ethanone is utilized in a wide range of scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,6-dichloropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQBYWORWVMKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1328 g (4.34 mol) of dimethyl 2,6-dichloro-isonicotinoyl-malonate are dissolved in a mixture of 3.45 l of dimethyl sulphoxide and 156.2 g (8.68 mol) of water. The reaction mixture is heated to 140° C. and stirred at this temperature for 30 minutes. After this, the reaction mixture is cooled to 10° C. and then added to 8.4 l of ice-water. The mixture is extracted twice with a total of 3.6 l of dichloromethane and the combined organic phases are washed once with 1.5 l of saturated, aqueous sodium hydrogen carbonate solution. After drying over sodium sulphate, the organic phase is concentrated under reduced pressure. The residue which remains is distilled under reduced pressure. In this manner 506.0 g (60% of theory) of 4-acetyl-2,6-dichloropyridine of boiling point 98° C. at 0.5 mbar are obtained. ##STR36##
Quantity
1328 g
Type
reactant
Reaction Step One
Name
Quantity
156.2 g
Type
reactant
Reaction Step One
Quantity
3.45 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
8.4 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

490 mg of 2,6-dichloro-N-methoxy-N-methyl isonicotinamide was dissolved in tetrahydrofuran, 2.1 ml of 3M methyl magnesium bromide tetrahydrofuran solution was added dropwise at 0° C., and the mixture was stirred at 0° C. for 1 hour. To the reaction solution was added ammonium chloride aqueous solution, and the mixture was diluted with ethyl acetate. The mixture was washed with brine, and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 325 mg of the objective compound.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl magnesium bromide tetrahydrofuran
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2,6-Dichloro-N-methoxy-N-methylisonicotinamide (Intermediate 47, 780 mg, 3.3 mmol) in anhydrous diethylether (13 ml) was cooled to −78° C. Methyllithium (1.6 M solution in diethyl ether (5.2 ml, 8.3 mmol) was added dropwise. The mixture was stirred at −78° C. for 1 h and quenched with ammonium chloride solution, followed by warming to room temperature. The reaction mixture was diluted with water (20 ml) and extracted with diethyl ether (2×30 ml), dried over sodium sulphate and concentrated in vacuo to give the title compound (575 mg).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.